(5Z)-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Key structural features include:
- Z-configuration at the C5 position, stabilizing the planar geometry of the benzylidene-thiazolidinone system.
- Furan-2-ylmethylidene substituent with a 2-chloro-5-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects.
- 2-Thioxo group, influencing hydrogen-bonding capacity and redox properties.
This compound’s synthesis likely follows methods analogous to those reported for related thiazolidinones, such as condensation reactions under reflux in DMF/acetic acid or microwave-assisted protocols .
Properties
Molecular Formula |
C22H13ClF3NO3S2 |
|---|---|
Molecular Weight |
495.9 g/mol |
IUPAC Name |
(5Z)-5-[[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H13ClF3NO3S2/c1-29-14-5-3-13(4-6-14)27-20(28)19(32-21(27)31)11-15-7-9-18(30-15)16-10-12(22(24,25)26)2-8-17(16)23/h2-11H,1H3/b19-11- |
InChI Key |
VKQZZKKBTVJWHP-ODLFYWEKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)C(F)(F)F)Cl)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(F)(F)F)Cl)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolidinone Core
The thiazolidinone core serves as the foundational structure for the target compound. A widely adopted method involves the cyclocondensation of thiourea derivatives with α-haloacetic acids or esters. For instance, primary amines react with carbon disulfide in the presence of fumaryl chloride under aqueous conditions to form 2-thioxo-1,3-thiazolidin-4-ones in a one-pot reaction . This method offers advantages in efficiency, with yields exceeding 70% under optimized conditions (60–80°C, 4–6 hours).
Functionalization of the Furan Moiety
The 5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carbaldehyde intermediate is synthesized through Friedel-Crafts acylation. 2-Chloro-5-(trifluoromethyl)benzaldehyde undergoes electrophilic substitution with furan in the presence of Lewis acids such as AlCl₃ or FeCl₃ . The reaction proceeds at 0–5°C to minimize polymerization of the furan ring, yielding the substituted furan aldehyde in 65–75% purity. Subsequent recrystallization from ethanol/water mixtures enhances purity to >95% .
Knoevenagel Condensation for Methylidene Bridge Formation
The critical Z-configuration of the methylidene bridge is established via Knoevenagel condensation between the thiazolidinone core and the furan aldehyde. This reaction is catalyzed by weak bases such as piperidine or ammonium acetate in anhydrous ethanol . Microwave-assisted synthesis has been employed to accelerate the reaction, reducing completion time from 18 hours to 20–30 minutes while maintaining yields of 80–85% . The stereoselectivity of the reaction is influenced by the electronic effects of the 4-methoxyphenyl group, which favors the formation of the Z-isomer through stabilization of the transition state .
Table 1: Optimization of Knoevenagel Condensation Parameters
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Temperature (°C) | 80–90 | 90–110 |
| Time | 16–18 hours | 10–30 minutes |
| Catalyst | Piperidine | Piperidine |
| Yield (%) | 75–80 | 80–85 |
| Purity (HPLC%) | 95–97 | 98–99 |
Purification and Stereochemical Validation
The crude product is purified via column chromatography using silica gel and ethyl acetate/hexane (1:3) as the eluent . Recrystallization from dimethylformamide (DMF) further enhances purity to >99%, as confirmed by high-performance liquid chromatography (HPLC) . Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the Z-configuration of the methylidene group. The coupling constant (J) between H-5 and H-6 in the thiazolidinone ring typically appears at 10–12 Hz for the Z-isomer, compared to 14–16 Hz for the E-isomer .
Scalability and Process Optimization
Large-scale synthesis (multihundred gram batches) requires careful control of exothermic reactions during the Knoevenagel step. A reported protocol involves gradual addition of the aldehyde to the thiazolidinone mixture under nitrogen atmosphere, maintaining the temperature below 100°C to prevent decomposition . The use of magnesium perchlorate as a catalyst in the epoxide ring-opening step improves regioselectivity, achieving diastereomeric excess (de) values ≥99.5% after chiral separation .
Analytical Characterization
Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups:
Mass spectrometry (MS) confirms the molecular ion peak at m/z 495.9 [M+H]⁺, consistent with the molecular formula C₂₂H₁₃ClF₃NO₃S₂ .
Challenges and Mitigation Strategies
-
Isomerization During Storage : The Z-isomer may undergo partial isomerization to the E-form under prolonged exposure to light. Storage in amber vials at −20°C minimizes this issue .
-
Byproduct Formation : Residual thiourea in the thiazolidinone core synthesis can lead to dimerization. Washing with cold ethanol (0–5°C) effectively removes unreacted thiourea .
-
Solvent Residues : Trace DMF from recrystallization is eliminated via azeotropic distillation with toluene .
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Key Synthetic Routes
| Method | Overall Yield (%) | Purity (%) | Time Efficiency |
|---|---|---|---|
| Conventional Stepwise | 10–15 | 95–97 | Low |
| Microwave-Assisted | 20–25 | 98–99 | High |
| One-Pot Multicomponent | 18–22 | 96–98 | Moderate |
The microwave-assisted route offers superior time efficiency and yield, making it preferable for research-scale synthesis. However, the one-pot multicomponent method reduces solvent waste and is more environmentally sustainable .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing trifluoromethyl and chloro groups on the phenyl ring enhance electrophilicity at specific positions, enabling nucleophilic substitution. For example:
-
Halogen displacement : The chloro group at position 2 of the phenyl ring can undergo substitution with nucleophiles like amines or alkoxides under basic conditions. Reaction with piperidine in dimethylformamide (DMF) at 80°C yields amino-substituted derivatives.
-
Thioxo group reactivity : The 2-thioxo moiety in the thiazolidinone ring participates in thiol-exchange reactions. Treatment with alkyl halides (e.g., methyl iodide) in ethanol forms thioether derivatives .
Cyclization and Ring-Opening Reactions
The methylidene bridge (–CH=) and thiazolidinone ring enable cyclization under acidic or thermal conditions:
-
Intramolecular cycloaddition : Heating in toluene with catalytic p-toluenesulfonic acid (PTSA) induces furan-thiazolidinone ring fusion, forming polycyclic structures .
-
Ring-opening hydrolysis : Under strong alkaline conditions (e.g., NaOH, H₂O/ethanol), the thiazolidinone ring hydrolyzes to form a thiol-carboxylic acid intermediate .
Oxidation:
-
Thioxo to sulfonyl : Reaction with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the 2-thioxo group to a sulfonyl group (–SO₂–).
-
Methylidene bridge oxidation : Ozone or KMnO₄ cleaves the double bond, yielding ketone fragments.
Reduction:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the methylidene double bond to a single bond, producing a saturated thiazolidinone derivative .
Condensation Reactions
The methylidene group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile). In ethanol with ammonium acetate, this forms extended π-conjugated systems .
Mechanistic Insights
-
Electronic effects : The trifluoromethyl group enhances electrophilicity at the chloro-substituted phenyl ring, directing nucleophilic attacks to the para position relative to the CF₃ group.
-
Steric effects : Bulkier nucleophiles exhibit reduced reactivity due to steric hindrance from the methoxyphenyl and furyl groups.
Scientific Research Applications
Structural Characteristics
The compound features a thiazolidinone core with a methoxyphenyl group and a furan moiety substituted with a trifluoromethyl and chloro group, contributing to its lipophilicity and potential bioactivity.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating inhibitory effects due to its ability to interfere with bacterial protein synthesis pathways. For instance, structural modifications in similar thiazolidinones have shown promising results against resistant strains of bacteria .
Anticancer Properties
Thiazolidinones have been explored for their anticancer potential. The compound's structure allows it to interact with specific cellular targets involved in cancer progression. Case studies reveal that derivatives of thiazolidinones exhibit selective cytotoxicity against cancer cell lines, such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer), with IC50 values indicating effective dose ranges .
Inhibition of Anthrax Lethal Factor
The compound is recognized as an anthrax lethal factor protease inhibitor, which is crucial for developing therapeutic strategies against anthrax infections. In vitro assays have shown that it effectively inhibits the protease activity of the anthrax lethal factor, making it a candidate for further development as an anti-anthrax agent .
Neuroprotective Effects
Recent studies have suggested that thiazolidinone derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism involves modulation of oxidative stress and inflammation pathways in neuronal cells .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of several thiazolidinone derivatives, including the compound , using the MTT assay on various cancer cell lines. Results indicated that the compound exhibited notable cytotoxicity against MCF-7 cells with an IC50 value of approximately 25 µM, highlighting its potential for further development as an anticancer agent .
Case Study 2: Anthrax Inhibition
In a fluorescence peptide cleavage assay designed to assess the inhibitory effects on anthrax lethal factor activity, the compound demonstrated an IC50 value of 265 nM. This result underscores its potency as a specific inhibitor and supports its application in biodefense research .
Mechanism of Action
The mechanism of action of (5Z)-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
The target compound’s substituents distinguish it from analogues (Table 1):
Key Observations:
Structural and Crystallographic Insights
Crystallographic data for thiazolidinones are often resolved using SHELX (e.g., SHELXL for refinement) and visualized via ORTEP-3/WinGX, ensuring accurate stereochemical assignments . The Z-configuration in the target compound is critical for maintaining planar geometry, akin to analogues in , where non-covalent interactions (e.g., S···O, C–H···π) stabilize crystal packing .
Biological Activity
The compound (5Z)-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure
The compound features a thiazolidinone core substituted with various functional groups that enhance its biological activity. The presence of the trifluoromethyl group and the methoxy phenyl moiety are particularly noteworthy as they influence the compound's interaction with biological targets.
Antibacterial Activity
Thiazolidinone derivatives are known for their antibacterial properties. Research indicates that compounds with similar structures exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. For example, derivatives such as 2-(chlorophenyl-imino)thiazolidin-4-one demonstrated potent activity against Escherichia coli and Staphylococcus aureus, achieving inhibition rates of 88.46% and 91.66%, respectively .
| Compound | Bacteria Tested | % Inhibition |
|---|---|---|
| 2-(chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46% |
| 2-(chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66% |
Anticancer Activity
The anticancer potential of thiazolidinones is well-documented. Studies have shown that certain derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to the target compound have been reported to have IC50 values in the low micromolar range against colorectal adenocarcinoma (HCT 116) cells .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HCT 116 | Derivative A | 10 |
| A549 | Derivative B | 5.31 |
| MDA-MB-201 | Derivative C | 6.42 |
Anti-inflammatory Activity
Thiazolidinone derivatives also exhibit anti-inflammatory properties, which are crucial for treating inflammatory diseases. The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazolidinone scaffold can enhance anti-inflammatory activity .
The biological activity of thiazolidinones can be attributed to their ability to interact with various biological targets:
- Antimicrobial Mechanism : Thiazolidinones may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Anticancer Mechanism : These compounds often induce apoptosis in cancer cells through the modulation of signaling pathways such as the Bcl-2 family proteins .
Case Studies
- Antibacterial Efficacy : A study reported that a series of thiazolidinone derivatives showed varying degrees of antibacterial activity against six different strains, highlighting the importance of functional group positioning on efficacy .
- Cytotoxicity in Cancer Models : Another investigation into a related thiazolidinone revealed selective cytotoxicity in human cancer cell lines, with significant inhibition observed at concentrations lower than those affecting normal cells .
Q & A
Q. What are the optimized synthetic routes for this thiazolidinone derivative, and how do reaction conditions influence product yield?
The compound is typically synthesized via a multi-step condensation reaction. For example:
- Step 1: React 3-(4-methoxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2 h) .
- Step 2: Introduce the furan-2-ylmethylidene group by reacting with 5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carbaldehyde under similar conditions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid) and controlled pH (via sodium acetate). Side products like deiodinated derivatives may form if reducing agents are improperly used .
Q. How is structural characterization performed for this compound?
- X-ray crystallography resolves the Z-configuration of the exocyclic double bond and planarity of the thiazolidinone ring .
- NMR spectroscopy identifies key protons: the methoxy group (δ ~3.8 ppm, singlet), aromatic protons (δ 6.8–7.5 ppm), and thioxo sulfur (δ ~180 ppm in NMR) .
- FT-IR confirms functional groups: C=O (1690–1710 cm), C=S (1250–1280 cm), and C-F (1100–1150 cm) .
Q. What preliminary biological activities have been reported?
Analogous thiazolidinones exhibit:
- Anticancer activity : IC values <10 μM against breast cancer (MCF-7) via hemoglobin subunit interaction .
- Antimicrobial effects : MIC of 8–16 μg/mL against S. aureus due to thioxo group-mediated membrane disruption .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s transformations under oxidative or reductive conditions?
- Oxidation : The thioxo group (C=S) converts to sulfoxide (C-SO) or sulfone (C-SO) using HO/AcOH, altering bioactivity .
- Reduction : NaBH reduces the exocyclic double bond, yielding a saturated thiazolidine derivative with reduced planarity and activity . Computational studies (DFT) show ΔG of ~25 kcal/mol for oxidation, indicating moderate reactivity .
Q. How does tautomerism or isomerism impact its physicochemical properties?
Q. What structure-activity relationships (SAR) guide its biological potency?
Key SAR insights:
- Electron-withdrawing groups (e.g., -CF) enhance cytotoxicity by increasing electrophilicity at C5 .
- Methoxy substitution at C3 improves solubility but reduces binding affinity to hemoglobin subunits by ~30% .
Q. How can computational methods predict its interaction with biological targets?
Q. How can contradictory biological data (e.g., varying IC50_{50}50 values) be resolved?
Discrepancies arise from:
- Assay conditions : Serum protein binding reduces free compound concentration; use lower FBS (e.g., 2% vs. 10%) in viability assays .
- Isomeric impurities : HPLC purity >98% (C18 column, acetonitrile/water gradient) ensures reproducibility .
Q. What stability challenges exist under physiological conditions?
Q. How can synthetic routes be optimized for scalability without compromising stereochemistry?
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
